molecular formula C9H13N2O6P B12517003 Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester CAS No. 653580-19-9

Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester

Cat. No.: B12517003
CAS No.: 653580-19-9
M. Wt: 276.18 g/mol
InChI Key: OZXDQJDZUMYFTM-UHFFFAOYSA-N
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Description

Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester is a chemical compound with the molecular formula C9H12N2O6P. It is known for its unique structural features, which include a phosphonic acid group, a hydroxyamino group, and a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester typically involves the reaction of dimethyl phosphite with a suitable nitrophenyl derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, ensuring that the reaction is efficient and cost-effective. The use of continuous flow reactors and automated systems can enhance the production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce amino-substituted compounds .

Scientific Research Applications

Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonic acid derivatives and nitrophenyl-containing compounds. Examples include:

Uniqueness

Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

653580-19-9

Molecular Formula

C9H13N2O6P

Molecular Weight

276.18 g/mol

IUPAC Name

N-[dimethoxyphosphoryl-(4-nitrophenyl)methyl]hydroxylamine

InChI

InChI=1S/C9H13N2O6P/c1-16-18(15,17-2)9(10-12)7-3-5-8(6-4-7)11(13)14/h3-6,9-10,12H,1-2H3

InChI Key

OZXDQJDZUMYFTM-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(C1=CC=C(C=C1)[N+](=O)[O-])NO)OC

Origin of Product

United States

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